
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spiro structure and the presence of nitrophenyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in the synthesis include bromopropanoyl chloride and nitrophenyl acetic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazoniadispiro structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted spiro compounds .
科学的研究の応用
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl groups are known to interact with enzymes and receptors, leading to various biological effects. The spiro structure also contributes to its unique binding properties, enhancing its efficacy in certain applications .
類似化合物との比較
Similar Compounds
- 3,12-Bis(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
- 3,12-bis[2-(acetylsulfanyl)ethyl]-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Uniqueness
Compared to similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .
特性
CAS番号 |
95461-37-3 |
|---|---|
分子式 |
C32H44Cl2N6O6 |
分子量 |
679.6 g/mol |
IUPAC名 |
4-(4-nitrophenyl)-1-[12-[4-(4-nitrophenyl)butanoyl]-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]butan-1-one;dichloride |
InChI |
InChI=1S/C32H44N6O6.2ClH/c39-31(5-1-3-27-7-11-29(12-8-27)35(41)42)33-15-19-37(20-16-33)23-25-38(26-24-37)21-17-34(18-22-38)32(40)6-2-4-28-9-13-30(14-10-28)36(43)44;;/h7-14H,1-6,15-26H2;2*1H/q+2;;/p-2 |
InChIキー |
IRKIMNVCSXLTNH-UHFFFAOYSA-L |
正規SMILES |
C1C[N+]2(CCN1C(=O)CCCC3=CC=C(C=C3)[N+](=O)[O-])CC[N+]4(CCN(CC4)C(=O)CCCC5=CC=C(C=C5)[N+](=O)[O-])CC2.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





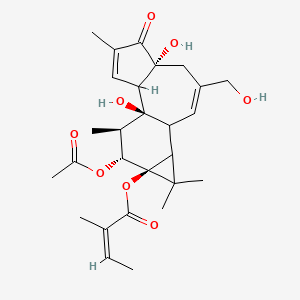
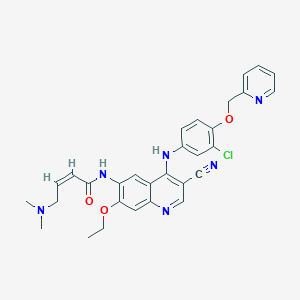

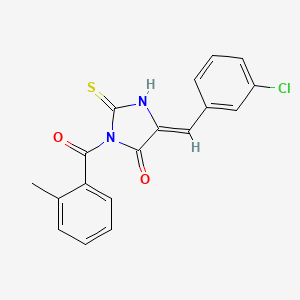
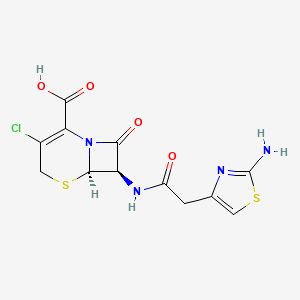

![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
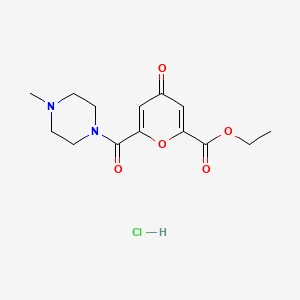
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)


